molecular formula C7H13ClN4O B2643057 [5-(Aminomethyl)-1H-1,2,4-triazol-3-yl]-cyclopropylmethanol;hydrochloride CAS No. 2287310-64-7

[5-(Aminomethyl)-1H-1,2,4-triazol-3-yl]-cyclopropylmethanol;hydrochloride

Cat. No. B2643057
M. Wt: 204.66
InChI Key: CJAXPRPGEIGBPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[5-(Aminomethyl)-1H-1,2,4-triazol-3-yl]-cyclopropylmethanol;hydrochloride” is a chemical compound . It is also known as “(1S)-1-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]ethan-1-ol hydrochloride” with a CAS Number of 2253619-67-7 . The compound is related to the aminomethyl group, which is a monovalent functional group with formula −CH2−NH2 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a study describes the synthesis of 4,4-Bis(5-(aminomethyl)furan-2-yl)pentanoic Acid Dihydrochloride Monomer (BFN) through a condensation reaction between 2-aminomethyl furan and levulinic acid using a hydrochloric acid catalyst . Another study discusses the reductive amination of 5-hydroxymethyl-2-furaldehyde (HMF) with an aqueous solution of ammonia (NH3 aq.) and molecular hydrogen (H2) to synthesize the corresponding primary amine of 5-aminomethyl-2-furylmethanol (FAA) .


Chemical Reactions Analysis

While specific chemical reactions involving “[5-(Aminomethyl)-1H-1,2,4-triazol-3-yl]-cyclopropylmethanol;hydrochloride” were not found, a study discusses the N-alkylation reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole . Another study discusses the double-stranded DNA-templated cleavage of oligonucleotides containing a P3′→N5′ linkage triggered by triplex formation .

Scientific Research Applications

Synthesis and Structural Studies

The compound "[5-(Aminomethyl)-1H-1,2,4-triazol-3-yl]-cyclopropylmethanol;hydrochloride" and its derivatives are involved in various synthetic and structural studies. For instance, the synthesis of 4-sulfanylmethylene-5(4H)-oxazolones and their conversion into 2-sulfanyl-1-aminocyclopropanecarboxylic acid derivatives highlight a method of synthesizing conformationally constrained compounds, potentially offering unique reactivity or biological activity (Clerici, Gelmi, & Pocar, 1999).

Structural and Spectroscopic Analysis

Detailed structural and spectroscopic analysis of compounds structurally similar to the specified compound has been conducted. For example, compounds like 4-Amino-3-(ethyl)-5-(4-chlorophenyl)-4H-1,2,4-triazole and its derivatives have been characterized using X-ray diffraction and various spectroscopic techniques, indicating the importance of such compounds in the study of molecular interactions and structural chemistry (Şahin et al., 2014).

Catalyst Development

In the realm of catalysis, derivatives of 1H-1,2,4-triazolyl have been utilized to develop highly active catalysts. For instance, a ligand formed by a triple Cu(I)-catalyzed alkyne-azide 1,3-dipolar cycloaddition showed remarkable catalytic activity in Huisgen 1,3-dipolar cycloadditions, emphasizing the role of such compounds in enhancing the efficiency and selectivity of chemical reactions (Ozcubukcu et al., 2009).

Nanoparticle Synthesis

Additionally, compounds with structural motifs similar to "[5-(Aminomethyl)-1H-1,2,4-triazol-3-yl]-cyclopropylmethanol;hydrochloride" have been used in the synthesis and stabilization of nanoparticles. For instance, a hetero bicyclic compound was employed as a reducing and stabilizing agent in the preparation of zinc nanoparticles, illustrating the potential of such compounds in nanotechnology and materials science (Pushpanathan & Kumar, 2014).

properties

IUPAC Name

[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]-cyclopropylmethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O.ClH/c8-3-5-9-7(11-10-5)6(12)4-1-2-4;/h4,6,12H,1-3,8H2,(H,9,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJAXPRPGEIGBPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=NNC(=N2)CN)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-(Aminomethyl)-1H-1,2,4-triazol-3-yl]-cyclopropylmethanol;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.